molecular formula C15H20O3 B589168 7alpha-Hydroxy-4,11-cadinadiene-3,8-dione CAS No. 1423809-64-6

7alpha-Hydroxy-4,11-cadinadiene-3,8-dione

Cat. No. B589168
M. Wt: 248.322
InChI Key: GMEQWOXALWTOIS-CKRXIKOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7alpha-Hydroxy-4,11-cadinadiene-3,8-dione” is a sesquiterpenoid . It is a powerful natural compound used in studying various diseases, including cancers, due to its anti-inflammatory and antioxidant properties . Its unique chemical structure allows it to effectively target specific molecular pathways involved in disease progression .


Synthesis Analysis

The synthesis of “7alpha-Hydroxy-4,11-cadinadiene-3,8-dione” is not explicitly mentioned in the search results. .


Molecular Structure Analysis

The molecular structure of “7alpha-Hydroxy-4,11-cadinadiene-3,8-dione” is described as (4aR,5S,8R,8aS)-5-hydroxy-3,8-dimethyl-5-prop-1-en-2-yl-4a,7,8,8a-tetrahydro-1H-naphthalene-2,6-dione .

Scientific Research Applications

Biotransformation and Synthesis

  • Biotransformation of sesquiterpene 4beta-hydroxyeudesmane-1,6-dione by filamentous fungi like Gliocladium roseum and Exserohilum halodes has been achieved. Notably, Gliocladium roseum produced metabolites including the 7alpha-hydroxylated derivative, emphasizing its potential in creating chemically challenging compounds (García-Granados et al., 2001).
  • The synthesis of 7alpha-hydroxyandrost-4-ene-3,17-dione has been reported, showcasing a method for creating this compound which could be relevant in various research applications (Hossain et al., 1976).

Pharmacological Potential

  • Compounds like 7alpha-arylaliphatic androsta-1,4-diene-3,17-diones have been studied for their potential as enzyme-activated irreversible inhibitors of aromatase, which may have therapeutic implications in hormone-dependent cancers (O'reilly & Brueggemeier, 1996).
  • 7alpha-Carboalkoxy steroidal spirolactones have shown promise as aldosterone antagonists, highlighting the diverse pharmacological applications of 7alpha-substituted compounds (Weier & Hofmann, 1975).

Microbial Transformations

  • The microbial transformation of compounds like androst-4-ene-3,17-dione by fungi such as Beauveria bassiana has led to various hydroxylated metabolites including 7alpha-hydroxylated derivatives. This study contributes to our understanding of enzymatic processes in fungi (Xiong et al., 2006).
  • Certain mold fungi have been found capable of introducing a hydroxy group at position 7alpha in delta(5)-3beta-hydroxysteroids, showcasing their potential for steroid modification (Andriushina et al., 2010).

properties

IUPAC Name

(4aR,5S,8R,8aS)-5-hydroxy-3,8-dimethyl-5-prop-1-en-2-yl-4a,7,8,8a-tetrahydro-1H-naphthalene-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-8(2)15(18)12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,9,11-12,18H,1,6-7H2,2-4H3/t9-,11+,12+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEQWOXALWTOIS-CKRXIKOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(C2C1CC(=O)C(=C2)C)(C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)[C@]([C@@H]2[C@H]1CC(=O)C(=C2)C)(C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7alpha-Hydroxy-4,11-cadinadiene-3,8-dione

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